N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide
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Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide is a useful research compound. Its molecular formula is C23H18ClN3O2S2 and its molecular weight is 467.99. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties , suggesting that this compound may also target inflammatory pathways.
Mode of Action
Benzothiazole derivatives have been reported to inhibit cyclooxygenase enzymes (cox-1 and cox-2), which play a key role in the inflammatory response . This suggests that the compound may exert its effects by inhibiting these enzymes, thereby reducing inflammation.
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-chlorobenzamide are not fully understood yet. Benzothiazole derivatives have been found to exhibit inhibitory activity against M. tuberculosis . This suggests that this compound may interact with certain enzymes or proteins involved in the life cycle of this bacterium.
Cellular Effects
Given the anti-tubercular activity of similar compounds , it is possible that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activity of similar compounds , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S2/c1-13(28)27-10-9-16-19(12-27)31-23(26-21(29)14-5-4-6-15(24)11-14)20(16)22-25-17-7-2-3-8-18(17)30-22/h2-8,11H,9-10,12H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLRGGHEYKGSKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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